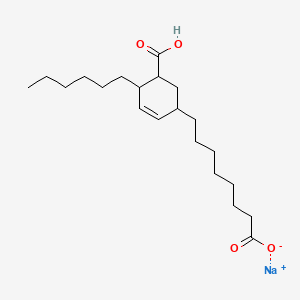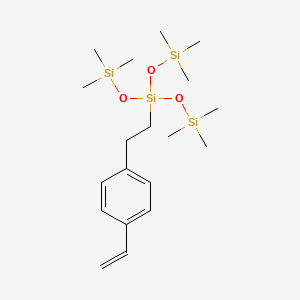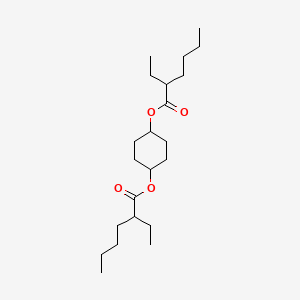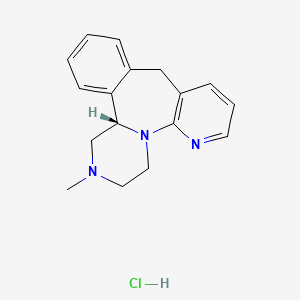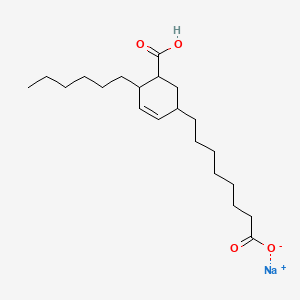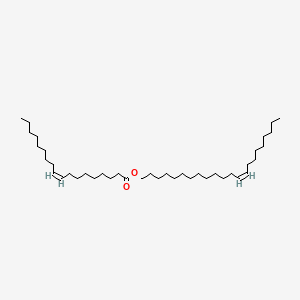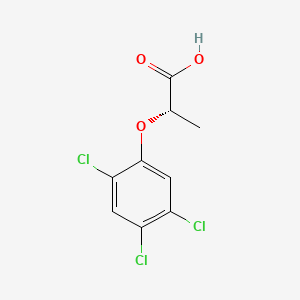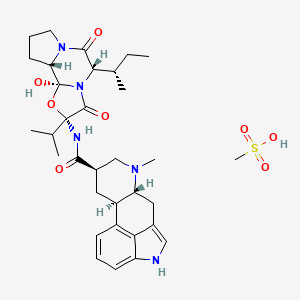
Dihydro-beta-ergocryptine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-beta-ergocryptine mesylate is a methanesulfonic acid salt of dihydro-beta-ergocryptine. It is a derivative of ergot alkaloids, which are compounds produced by the Claviceps purpurea fungus. This compound is known for its pharmacological properties, particularly as a dopamine agonist, and is used in the treatment of various medical conditions, including Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-beta-ergocryptine mesylate is synthesized through the hydrogenation of beta-ergocryptine. The process involves the reduction of the double bond between positions 9 and 10 in the ergocryptine molecule. The hydrogenation reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound involves the extraction of ergot alkaloids from the Claviceps purpurea fungus, followed by purification and chemical modification. The extracted ergot alkaloids are subjected to hydrogenation to produce dihydro-beta-ergocryptine, which is then converted to its mesylate salt by reacting with methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Dihydro-beta-ergocryptine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction maintains the dihydro structure .
Scientific Research Applications
Dihydro-beta-ergocryptine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ergot alkaloid derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. .
Industry: Utilized in the pharmaceutical industry for the production of medications targeting neurological disorders
Mechanism of Action
Dihydro-beta-ergocryptine mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the effects of the endogenous neurotransmitter dopamine. This binding leads to the activation of dopaminergic pathways, which are crucial for motor control and cognitive functions. The compound also exhibits partial agonist/antagonist activity at adrenergic and serotonergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Dihydro-beta-ergocryptine mesylate is often compared with other ergot alkaloid derivatives, such as:
Dihydro-alpha-ergocryptine: Similar in structure but differs in the position of a single methyl group. .
Dihydroergocornine: Another ergot alkaloid derivative with similar pharmacological properties.
Dihydroergocristine: Used in combination with this compound in some pharmaceutical formulations.
The uniqueness of this compound lies in its specific receptor binding profile and its effectiveness in treating neurological disorders, particularly Parkinson’s disease .
Properties
CAS No. |
65914-79-6 |
|---|---|
Molecular Formula |
C33H47N5O8S |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t18-,20+,22+,24+,25-,27-,31+,32-;/m0./s1 |
InChI Key |
YKEUOHBRJUALFI-ILSKZLILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


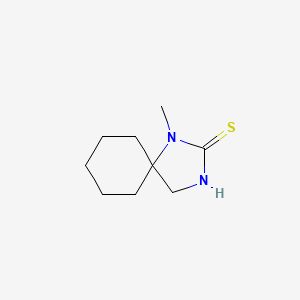
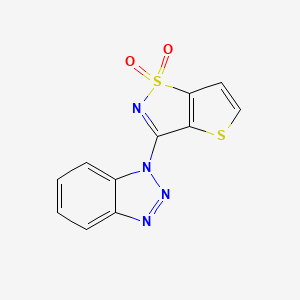
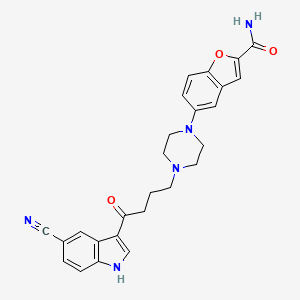
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)
